5-(Thiophen-3-yl)pentanal
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Overview
Description
5-(Thiophen-3-yl)pentanal is an organic compound that features a thiophene ring attached to a pentanal chain. Thiophene is a five-membered heteroaromatic ring containing a sulfur atom, which imparts unique chemical properties to the compound. The presence of the aldehyde group in the pentanal chain makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pentanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl₃), followed by reduction to yield the desired aldehyde . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 5-(Thiophen-3-yl)pentanoic acid.
Reduction: 5-(Thiophen-3-yl)pentanol.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
Scientific Research Applications
5-(Thiophen-3-yl)pentanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pentanal and its derivatives involves interactions with specific molecular targets and pathways. For example, thiophene-based compounds can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation or cell proliferation . The sulfur atom in the thiophene ring can form strong interactions with metal ions or other biomolecules, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)pentanal: Similar structure but with the thiophene ring attached at the 2-position.
5-(Furan-3-yl)pentanal: Contains a furan ring instead of a thiophene ring.
5-(Pyrrole-3-yl)pentanal: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
5-(Thiophen-3-yl)pentanal is unique due to the presence of the thiophene ring at the 3-position, which can influence its reactivity and interactions with other molecules. The sulfur atom in the thiophene ring also imparts distinct electronic properties, making it valuable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
188902-72-9 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
5-thiophen-3-ylpentanal |
InChI |
InChI=1S/C9H12OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5-8H,1-4H2 |
InChI Key |
KQVRQQMIUKEAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCC=O |
Origin of Product |
United States |
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